5-Vinylpyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-5-3-6(9)8-7-4-5/h2-4H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFJJIWKVDIWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70837401 | |
| Record name | 5-Ethenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70837401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825634-15-9 | |
| Record name | 5-Ethenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70837401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Vinylpyridazin 3 2h One
Retrosynthetic Analysis of 5-Vinylpyridazin-3(2H)-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Key Disconnection Points and Precursor Identification
The retrosynthetic analysis of this compound reveals several strategic disconnection points. The most logical disconnections are at the C-C bond of the vinyl group and the N-N and C-N bonds within the pyridazinone ring.
Disconnection 1: C5-Vinyl Bond
A primary disconnection involves the C5-vinyl bond, leading to a 5-halopyridazin-3(2H)-one (a common precursor) and a vinylating agent. This approach simplifies the synthesis to the formation of the pyridazinone core and a subsequent vinylation step.
Precursors Identified:
5-Halopyridazin-3(2H)-one (e.g., 5-bromo or 5-iodopyridazin-3(2H)-one)
Vinylating reagents (e.g., vinyltributyltin, vinylboronic acid, or ethylene (B1197577) gas)
Disconnection 2: Pyridazinone Ring
A more fundamental disconnection breaks down the pyridazinone ring itself. This can be achieved by cleaving the N-N bond and the C4-C5 bond, which points towards a γ-ketoacid or a related 1,4-dicarbonyl compound and a hydrazine (B178648) derivative as the primary building blocks.
Precursors Identified:
A γ-ketoacid or its ester equivalent containing a latent or protected vinyl group at the β-position.
Hydrazine or a substituted hydrazine.
Another ring disconnection strategy involves breaking the C6-N1 and C3-N2 bonds, suggesting a precursor like a mucohalic acid derivative.
Strategic Considerations for Vinyl Group Introduction and Pyridazinone Ring Formation
The timing of the introduction of the vinyl group is a critical strategic consideration. It can be incorporated either before or after the formation of the pyridazinone ring.
Pre-formation Strategy: This involves starting with a precursor that already contains the vinyl group or a precursor that can be easily converted to a vinyl group. This simplifies the final steps but may require protecting the vinyl group during the ring formation, which can be sensitive to the reaction conditions.
Post-formation Strategy: This strategy focuses on first constructing the pyridazinone ring and then introducing the vinyl group at the C5 position. This is often a more convergent approach, allowing for the late-stage functionalization of a common pyridazinone intermediate. This strategy relies on the availability of robust methods for vinylation of the pyridazinone core.
The formation of the pyridazinone ring itself is typically achieved through cyclocondensation reactions, which are generally reliable and high-yielding. The choice of starting materials for the cyclocondensation will dictate the substituents on the resulting pyridazinone ring.
Classical and Contemporary Approaches to Pyridazinone Synthesis Relevant to this compound
The construction of the pyridazinone core is a well-established area of heterocyclic chemistry, with both classical and modern methods being applicable to the synthesis of precursors for this compound.
Cyclocondensation Reactions Utilizing Hydrazine Derivatives
The most common and versatile method for the synthesis of pyridazin-3(2H)-ones is the cyclocondensation of a 1,4-dicarbonyl compound, particularly a γ-ketoacid or its ester, with hydrazine or its derivatives. sphinxsai.comscholarsresearchlibrary.comresearchgate.net This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyridazinone ring.
For the synthesis of a precursor to this compound, a γ-ketoacid with a suitable functional group at the β-position that can be later converted to a vinyl group would be an ideal starting material. For instance, a β-hydroxy or β-halo-γ-ketoacid could be employed.
| Starting Material Example | Reagent | Product | Reference |
| β-Aroylpropionic acid | Hydrazine hydrate (B1144303) | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | sphinxsai.com |
| Maleic anhydride | Hydrazine | Maleic hydrazide | scholarsresearchlibrary.com |
| γ-Ketoacid | Hydrazine | Dihydropyridazinone | researchgate.net |
Transformation of Pre-existing Cyclic Systems
An alternative to building the pyridazinone ring from acyclic precursors is the transformation of other heterocyclic systems. Furanones, in particular, have been shown to be valuable precursors for pyridazinones. The reaction of 2(3H)-furanones with hydrazine hydrate can lead to a ring-opening and subsequent recyclization to form the corresponding pyridazinone derivative. nih.govtandfonline.comresearchgate.net This method provides an entry to pyridazinones with specific substitution patterns that might be difficult to achieve through direct cyclocondensation. For instance, a 2(3H)-furanone bearing a suitable substituent at the 4- or 5-position could be envisioned as a precursor to a 5-substituted pyridazinone, which could then be converted to the target vinyl compound.
The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine derivatives is another example of this transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones in good yields. mdpi.com These dihalogenated pyridazinones are versatile intermediates for further functionalization.
| Starting Heterocycle | Reagent | Resulting Pyridazinone | Reference |
| 2(3H)-Furanone | Hydrazine hydrate | Pyridazinone derivative | tandfonline.com |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine hydrate | 4,5-Dihalogeno-3(2H)-pyridazinone | mdpi.com |
| 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone | Hydrazine hydrate | Pyridazin-3(4H)-one derivative | researchgate.net |
Direct and Indirect Vinyl Functionalization Strategies on Pyridazinone Cores
Once the pyridazinone core is established, the introduction of the vinyl group at the C5 position is the final key step. Both direct and indirect methods can be employed for this transformation.
Direct Vinylation Methods
Direct vinylation often involves transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. These methods typically utilize a 5-halo- or 5-triflyloxypyridazinone as the electrophilic partner.
Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for the vinylation of aryl and vinyl halides. organic-chemistry.orgscirp.orgmdpi.comlibretexts.org The reaction of a 5-halopyridazin-3(2H)-one with an alkene, such as ethylene, in the presence of a palladium catalyst and a base can directly install the vinyl group at the C5 position. researchgate.net A carbonylative Heck reaction has also been developed for the synthesis of α,β-unsaturated ketones. nih.gov
Stille Coupling: The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an organic halide. organic-chemistry.orglibretexts.orgwikipedia.org A 5-halopyridazin-3(2H)-one can be coupled with a vinylstannane, such as vinyltributyltin, to afford this compound. researchgate.net
Suzuki Coupling: While more commonly used for aryl-aryl bond formation, the Suzuki coupling can also be employed for the synthesis of vinylarenes. The reaction of a 5-halopyridazin-3(2H)-one with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base provides another route to the target molecule.
| Coupling Reaction | Pyridazinone Substrate | Vinylating Agent | Catalyst System | Reference |
| Heck Reaction | 5-Bromopyridazinone | Ethylene | Palladium catalyst, Base | researchgate.net |
| Stille Coupling | 5-Bromopyridazinone | Vinyltributyltin | Palladium catalyst | researchgate.net |
| Suzuki Coupling | 5-Chloropyridazinone | Vinylboronic acid | Palladium catalyst, Base | psu.edu |
Indirect Vinylation Methods
Indirect methods involve the formation of the vinyl group from a pre-existing functional group on the pyridazinone ring.
Wittig Reaction: The Wittig reaction is a classic method for the formation of alkenes from aldehydes or ketones. researchgate.netwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org A 5-formylpyridazin-3(2H)-one, which can be prepared by oxidation of a 5-hydroxymethylpyridazinone, can be reacted with a methylidenephosphorane (e.g., Ph3P=CH2) to yield the desired this compound.
Elimination Reactions: A 5-(1-hydroxyethyl)pyridazin-3(2H)-one, prepared by the reaction of a 5-formylpyridazin-3(2H)-one with a methyl Grignard reagent, can undergo dehydration under acidic or basic conditions to afford the 5-vinyl derivative. Similarly, a 5-(1-haloethyl)pyridazin-3(2H)-one can be subjected to base-induced elimination to form the vinyl group.
| Indirect Method | Pyridazinone Precursor | Key Reagent(s) | Intermediate |
| Wittig Reaction | 5-Formylpyridazin-3(2H)-one | Methyltriphenylphosphonium bromide, Strong base | Phosphorus ylide |
| Dehydration | 5-(1-Hydroxyethyl)pyridazin-3(2H)-one | Acid or dehydrating agent | Carbocation |
| Dehydrohalogenation | 5-(1-Haloethyl)pyridazin-3(2H)-one | Base (e.g., DBU, t-BuOK) | Alkene |
Cross-Coupling Methodologies for C-C Bond Formation at C5 Position
Palladium-catalyzed cross-coupling reactions are a cornerstone for introducing substituents onto the pyridazinone core with high efficiency. researchgate.net These methods are particularly effective for creating C-C bonds at specific positions, such as C5. researchgate.net
The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. To synthesize this compound, a key intermediate such as 5-bromo- or 5-iodopyridazin-3(2H)-one can be reacted with a vinylboronic acid or its ester derivatives.
Systematic studies on the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one have demonstrated the feasibility of forming C-C bonds at the C5 position. mdpi.com The reaction with ferrocenylboronic acid, for instance, can yield the 5-ferrocenyl substituted product, showcasing the viability of coupling at this site. mdpi.com For the introduction of a simple vinyl group, vinylboronic acid or potassium vinyltrifluoroborate would be the appropriate coupling partners. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. A typical catalytic system might involve Pd(PPh₃)₄ as the catalyst and an aqueous base like Na₂CO₃ in a solvent such as DME or toluene. mdpi.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halopyridazinones
| Halopyridazinone Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14-28 | nih.gov |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/H₂O | 100 | 25 (for 5-Fc-4-Br product) | mdpi.com |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 95 (for diphenyl product) | mdpi.com |
This table illustrates conditions used for Suzuki-Miyaura couplings on pyridazinone cores. While not all examples form a vinyl group, they establish the methodology's applicability.
The Heck reaction provides a direct method for the olefination of aryl or vinyl halides. numberanalytics.com In the context of this compound synthesis, this reaction would involve coupling a 5-halopyridazin-3(2H)-one (e.g., 5-bromo or 5-iodopyridazin-3(2H)-one) with ethylene or another suitable vinyl equivalent under palladium catalysis. numberanalytics.comorganic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the catalytic cycle. organic-chemistry.org
A related and highly relevant transformation is the palladium-catalyzed oxidative olefination, which allows for the direct coupling of a C-H bond with an olefin. snnu.edu.cnrsc.org Studies on N-protected 2-pyridones have shown that this reaction can occur with high regioselectivity at the C5 position. snnu.edu.cnrsc.org Applying this logic to a pyridazinone substrate, one could envision the direct reaction of a suitable pyridazinone with an alkene like ethyl acrylate (B77674) in the presence of a palladium catalyst and an oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃) to install the vinyl group at C5. snnu.edu.cn This approach is advantageous as it avoids the pre-functionalization step of halogenating the pyridazinone ring. snnu.edu.cn
Wittig-Type and Horner-Wadsworth-Emmons Olefinations on Pyridazinone Intermediates
Olefination reactions like the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are fundamental tools for converting carbonyl compounds into alkenes. wikipedia.orgnih.gov To synthesize this compound using this strategy, a precursor containing a carbonyl group at the C5 position, namely 5-formylpyridazin-3(2H)-one, is required.
The HWE reaction is often preferred over the classical Wittig reaction due to the higher nucleophilicity of the phosphonate (B1237965) carbanions and the straightforward aqueous workup to remove the phosphate (B84403) byproduct. wikipedia.org The reaction involves treating a phosphonate ester, such as diethyl methylphosphonate, with a base (e.g., NaH, K₂CO₃) to generate a stabilized carbanion. organicchemistrydata.orgconicet.gov.ar This carbanion then undergoes a nucleophilic addition to the aldehyde group of 5-formylpyridazin-3(2H)-one. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the desired C=C double bond, yielding this compound. wikipedia.org The HWE reaction generally favors the formation of the (E)-alkene, which is a key stereochemical consideration. wikipedia.org
Table 2: General Scheme for HWE Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Base | Key Intermediate | Product |
| 1 | Diethyl methylphosphonate | Strong Base (e.g., NaH) | - | Phosphonate Carbanion | - |
| 2 | 5-Formylpyridazin-3(2H)-one | Phosphonate Carbanion | - | β-hydroxyphosphonate adduct | This compound |
Elimination Reactions for Vinyl Group Generation
Elimination reactions provide a classic and effective route for creating double bonds from saturated precursors. To generate the C5-vinyl group on the pyridazinone ring, a suitable leaving group must be present on an ethyl substituent at the C5 position. A plausible precursor would be 5-(1-hydroxyethyl)pyridazin-3(2H)-one or 5-(1-haloethyl)pyridazin-3(2H)-one.
The dehydration of a secondary alcohol like 5-(1-hydroxyethyl)pyridazin-3(2H)-one can be accomplished under acidic conditions (e.g., H₂SO₄, H₃PO₄) via an E1 mechanism. libguides.commasterorganicchemistry.com Alternatively, dehydrohalogenation of a 5-(1-haloethyl)pyridazin-3(2H)-one intermediate using a strong, non-nucleophilic base (e.g., DBU, t-BuOK) would proceed via an E2 mechanism. iitk.ac.inlumenlearning.com The E2 pathway is often preferred as it is typically less prone to rearrangement and can offer greater stereochemical control if applicable. According to Zaitsev's rule, elimination will favor the formation of the more substituted (and thus more stable) alkene, which in this case is the desired vinyl group. iitk.ac.inmasterorganicchemistry.com
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
Achieving high levels of selectivity is a critical challenge in the synthesis of complex molecules like this compound.
Regioselectivity is paramount when multiple reactive sites are present. In cross-coupling reactions on di-substituted pyridazinones, such as 4,5-dibromopyridazinone, the relative reactivity of the C4 and C5 positions can be controlled by the choice of catalyst and reaction conditions. mdpi.com DFT modeling studies have provided insights into the mechanisms that govern the regioselectivity of these transformations, including competing hydrodebromination reactions that can affect the product distribution. mdpi.com In direct C-H activation olefinations on related heterocyclic systems, the inherent electronic properties of the ring often direct functionalization to the C5 position. snnu.edu.cn
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, in a molecule containing both a halide for cross-coupling and a carbonyl group for olefination, the reaction conditions must be chosen carefully to target only the desired site. Similarly, when using green chemistry methods like microwave heating, careful control of temperature and time is needed to prevent side reactions or decomposition. researchgate.net
Stereoselectivity is crucial when chiral centers or geometric isomers are possible. The enantioselective synthesis of pyridazinone derivatives has been achieved, for example, by separating diastereomeric esters followed by cyclization, ensuring high enantiomeric purity. acs.org The pyridazinone ring itself can act as a rigid scaffold to direct the stereochemical outcome of reactions on its substituents, as seen in the diastereoselective formation of cis-fused cyclopenta-pyridazinones via radical cyclization. nih.gov In olefination reactions, the HWE method is known for its high (E)-selectivity, which is a key advantage for controlling the geometry of the newly formed double bond. wikipedia.org
Green Chemistry Principles in this compound Synthesis: Solvent, Catalyst, and Energy Considerations
The principles of green chemistry are increasingly being integrated into the synthesis of pyridazinone derivatives to create more sustainable and environmentally benign processes. researchgate.net
Solvent: A major focus is the replacement of hazardous organic solvents. Water has been successfully used as a solvent for synthesizing pyridazinone-related structures, such as in the ZrOCl₂·8H₂O-catalyzed one-pot synthesis of pyrimido[4,5-c]pyridazines. growingscience.com A biomass-based click reaction to form a dihydropyridazinone derivative proceeds efficiently in water under catalyst-free conditions, highlighting a highly green approach. rsc.org
Catalyst: The development of reusable and eco-friendly catalysts is a key area of research. Chitosan, a biodegradable polymer derived from shrimp shells, has been employed as a heterogeneous catalyst for reactions involving pyridazinones. eurjchem.comresearchgate.net Other examples include the use of HY-Zeolite and L-proline functionalized nanomagnetic catalysts, which can be easily recovered and reused, reducing waste and cost. tandfonline.comresearchgate.net
Energy: Alternative energy sources are being used to reduce energy consumption and reaction times. Microwave irradiation has been shown to be an efficient heating method for the synthesis of pyridazinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netscinito.ai Mechanical grinding is another solvent-free green chemistry tool that has been successfully applied. scinito.ai
Table 3: Green Chemistry Approaches in Pyridazinone Synthesis
Emerging Synthetic Technologies for High-Yield and Scalable Production of this compound
The industrial-scale synthesis of specialized chemical compounds like this compound necessitates the development of methodologies that are not only high-yielding but also efficient, safe, and scalable. Traditional batch processing, while foundational for laboratory-scale synthesis, often faces challenges in heat and mass transfer, reaction control, and consistency when scaled up. Consequently, the focus has shifted towards emerging technologies that offer precise control over reaction parameters, leading to improved yields, purity, and safer operational windows. These modern approaches, particularly continuous flow chemistry and advanced catalytic systems, represent the forefront of efficient chemical manufacturing.
Flow chemistry, where reactants are continuously pumped through a network of tubes or microreactors, offers significant advantages over batch production. nih.gov The high surface-area-to-volume ratio in flow reactors facilitates superior heat exchange, enabling highly exothermic or endothermic reactions to be conducted safely and efficiently at temperatures and pressures that would be hazardous in large batch reactors. uliege.be This precise temperature control minimizes the formation of byproducts, leading to higher product purity and yield. Furthermore, flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates, which significantly reduces waste, time, and cost. mdpi.com
The synthesis of the pyridazinone core itself can be adapted to these modern techniques. For instance, the classical cyclization of a γ-keto acid with hydrazine hydrate to form the pyridazinone ring can be performed in a heated flow reactor, drastically reducing reaction times from hours to minutes. uliege.be The introduction of the vinyl group at the C5 position, a critical step in forming the target molecule, is often achieved through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura coupling. These reactions are particularly well-suited for integration into flow processes. ucl.ac.uk
Microwave-assisted flow synthesis is another emerging technology that can accelerate reaction rates. nih.gov By combining the benefits of microwave irradiation for rapid, localized heating with the control of a flow system, reaction times can be further minimized, leading to higher throughput. The application of these technologies to the synthesis of this compound holds the promise of transforming its production from a complex, multi-step batch process into a streamlined, automated, and highly efficient manufacturing operation.
Advanced Catalytic Approaches
The choice of catalyst is paramount in developing a high-yield synthesis. For the key C-C bond formation to introduce the vinyl group, modern palladium catalysis offers a wealth of options. The use of highly active, well-defined palladium pre-catalysts and specialized ligands can enable these cross-coupling reactions to proceed at low catalyst loadings and under milder conditions, improving the economic and environmental profile of the synthesis.
Organocatalysis, which utilizes small organic molecules as catalysts instead of metals, presents an attractive alternative for certain synthetic transformations. google.com While less common for direct vinylation of pyridazinones, organocatalytic methods could be employed in the synthesis of advanced precursors, potentially offering different selectivity and avoiding the cost and contamination issues associated with transition metals. Dual catalysis strategies, where two distinct catalytic cycles (e.g., photoredox and transition metal catalysis) operate synergistically, are also at the cutting edge of synthetic chemistry and could unlock novel, highly efficient pathways to this compound and its derivatives. nih.gov
The table below illustrates a comparative overview of reaction parameters for a representative cross-coupling reaction, highlighting the advantages of a continuous flow approach over traditional batch methods.
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Time | Typically hours (e.g., 8-24 h) | Typically minutes (e.g., 5-30 min) uliege.be |
| Temperature Control | Prone to hotspots, difficult to manage | Precise and uniform, rapid heating/cooling nih.gov |
| Scalability | Complex, non-linear challenges | Linear, predictable scale-up |
| Safety | Risk of thermal runaway with exotherms | Minimized risk due to small reaction volume uliege.be |
| Productivity (STY) | Lower Space-Time Yield | Higher Space-Time Yield uliege.be |
| Process Integration | Step-wise with intermediate isolation | "Telescoped" multi-step sequences possible mdpi.com |
Research Findings in Scalable Pyridazinone Synthesis
One can envision a telescoped flow synthesis for this compound as follows:
Reactor 1: Formation of a 5-halopyridazin-3(2H)-one intermediate from a suitable precursor under superheated conditions to accelerate the reaction. uliege.be
Reactor 2: The output stream is directly mixed with a vinylating agent (e.g., vinyltributylstannane or vinylboronic acid) and a palladium catalyst, passing through a heated reactor to facilitate the cross-coupling reaction. ucl.ac.uk
Purification Module: An in-line scavenger resin or liquid-liquid extraction module could be used to remove the catalyst and byproducts before final product collection.
The table below outlines potential catalytic systems that could be employed for the key vinylation step in the synthesis of this compound, based on established palladium-catalyzed cross-coupling methodologies.
| Reaction Type | Catalyst/Pre-catalyst | Ligand | Vinyl Source |
| Stille Coupling | Pd(PPh₃)₄ | Triphenylphosphine | Vinyltributylstannane |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos, XPhos, or similar | Potassium vinyltrifluoroborate |
| Heck Reaction | Pd(OAc)₂ | P(o-tolyl)₃ | Ethylene |
The adoption of these emerging synthetic technologies is pivotal for the efficient and economical production of this compound. By leveraging the precision of flow chemistry and the efficiency of modern catalysis, it is possible to develop robust, high-yield, and scalable manufacturing processes that meet the demands of modern chemical and pharmaceutical industries.
Mechanistic Investigations of 5 Vinylpyridazin 3 2h One Reactivity
Reactivity Profiles of the Pyridazinone Core in 5-Vinylpyridazin-3(2H)-one
The pyridazinone core is an aromatic heterocyclic system characterized by the presence of two adjacent nitrogen atoms, which render the ring electron-deficient. This inherent electronic property is the primary determinant of its reactivity.
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility of this reaction is highly dependent on the electron density of the aromatic system. Heterocycles containing multiple nitrogen atoms, such as pyridazine (B1198779), are known to be significantly deactivated towards electrophilic attack compared to benzene. researchgate.net This deactivation stems from the high electronegativity of the nitrogen atoms, which withdraw electron density from the ring carbons, making the system a poor nucleophile. researchgate.net
In the case of this compound, the ring is further deactivated by the electron-withdrawing inductive effect of the carbonyl group. While the vinyl group at the C5 position can donate some electron density via resonance, it is generally insufficient to overcome the strong deactivating effects of the two ring nitrogens and the adjacent carbonyl function. Furthermore, under the acidic conditions often required for EAS reactions, one of the basic nitrogen atoms is likely to be protonated, creating a pyridazinium cation and further increasing the ring's resistance to electrophilic attack.
Consequently, this compound is expected to be highly unreactive towards standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation. Forcing conditions would likely lead to degradation of the molecule rather than substitution on the ring.
| Substituent/Feature | Electronic Effect | Influence on Ring Electron Density | Impact on EAS Reactivity |
|---|---|---|---|
| Ring Nitrogens (N1, N2) | Inductive (-I) | Strongly Decrease | Strong Deactivation |
| Carbonyl Group (C=O) | Inductive (-I) & Resonance (-M) | Strongly Decrease | Strong Deactivation |
| Vinyl Group (-CH=CH₂) | Resonance (+M) & Weak Inductive (-I) | Slightly Increase | Weak Activation (insufficient to overcome deactivation) |
| Acidic Conditions (Protonation) | Formation of Cationic Ring | Drastically Decrease | Extreme Deactivation |
Given the electron-deficient nature of the pyridazinone ring, it is susceptible to attack by nucleophiles. Nucleophilic addition or substitution on such heteroaromatic systems is a well-established reaction pathway. The presence of electronegative nitrogen atoms and the carbonyl group polarizes the C=C bonds within the ring, creating electrophilic carbon centers that are targets for nucleophilic attack.
For this compound, the most likely sites for nucleophilic attack on the ring are the carbon atoms at the C4 and C6 positions, which are activated by the adjacent nitrogen and carbonyl functionalities. The reaction would proceed via the formation of a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing groups. Subsequent protonation or elimination would lead to the final product. For instance, strong nucleophiles like organometallic reagents or hydrides could potentially add across the double bonds of the ring system.
It is important to distinguish this from nucleophilic substitution, which typically requires a leaving group. In the absence of a suitable leaving group on the ring of this compound, addition reactions are more probable.
Pyridazin-3(2H)-ones can exist in two tautomeric forms: the keto (amide) form and the enol (hydroxy) form. nih.govresearchgate.netnih.gov For the parent pyridazin-3(2H)-one, the equilibrium lies heavily towards the more stable keto form. nih.gov
In this compound, two primary tautomers can be considered:
This compound (Keto form): The predominant and more stable form. It possesses an amide-like character.
3-Hydroxy-5-vinylpyridazine (Enol form): This form is aromatic in the pyridazine ring.
The position of this equilibrium can be influenced by substituents. While the vinyl group's electronic influence is modest, studies on related systems like 6-(2-pyrrolyl)pyridazin-3-one have shown that electron-donating substituents can shift the equilibrium more towards the enol form. researchgate.net
The reactivity of the molecule is significantly impacted by which tautomeric form is present.
The keto form behaves as a cyclic amide and an α,β-unsaturated system. Its reactions would include those at the carbonyl group and nucleophilic additions to the ring.
The enol form , being fully aromatic, would have different reactivity. The hydroxyl group would be a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C4 and C6). However, the deactivating influence of the ring nitrogens remains a powerful opposing factor. The hydroxyl group could also undergo reactions typical of phenols, such as etherification.
| Tautomer | Key Structural Feature | Predicted Dominant Reactivity |
|---|---|---|
| Keto Form (Amide) | Cyclic Amide, Conjugated System | Nucleophilic addition to the ring (at C4/C6), Reactions at the C=O group |
| Enol Form (Hydroxy) | Aromatic Ring with -OH group | Reactions of the -OH group (e.g., etherification), Potentially enhanced (but still difficult) electrophilic aromatic substitution |
Vinyl Group Reactivity and Transformations in this compound
The vinyl group attached to the pyridazinone core behaves as a typical alkene, albeit one that is electronically influenced by the heterocyclic ring.
The carbon-carbon double bond of the vinyl group makes this compound a monomer capable of undergoing radical polymerization. This process typically involves three key stages: initiation, propagation, and termination.
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate free radicals. This radical then adds to the vinyl group of the monomer, creating a new monomer radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.
Termination: The growth of the polymer chain is halted when two propagating radical chains react with each other, either through combination (coupling) or disproportionation.
While specific studies on the radical polymerization of this compound are not widely reported, its structure is amenable to this transformation. The resulting polymer, poly(this compound), would feature pyridazinone rings as pendant groups along the polymer backbone.
The vinyl group can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, where it would function as the dienophile. The reactivity of a dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comkhanacademy.orgyoutube.com
The pyridazinone ring is a strong electron-withdrawing substituent due to the cumulative effect of the two electronegative nitrogen atoms and the carbonyl group. This withdrawal of electron density makes the attached vinyl group electron-poor and thus an "activated" dienophile. Consequently, this compound is expected to react readily with electron-rich dienes (e.g., cyclopentadiene, Danishefsky's diene) under thermal conditions to form cyclohexene-fused pyridazinone systems. The reaction would likely exhibit high regioselectivity and stereoselectivity, typical of Diels-Alder reactions. In this context, the pyridazinone moiety acts as a powerful activating group for the vinyl dienophile.
| Reactant | Electronic Character | Role in Reaction | Predicted Reactivity |
|---|---|---|---|
| This compound | Electron-poor (activated) alkene | Dienophile | High reactivity towards electron-rich dienes |
| Electron-Rich Diene (e.g., 2,3-dimethyl-1,3-butadiene) | Electron-rich π-system | Diene | Favorable reaction partner |
| Electron-Poor Diene (e.g., hexachlorocyclopentadiene) | Electron-poor π-system | Diene | Low reactivity (unfavorable for normal demand Diels-Alder) |
Electrophilic Additions to the Vinyl Double Bond
The vinyl group of this compound is expected to undergo electrophilic addition reactions, a characteristic transformation of alkenes. The pyridazinone ring, being an electron-withdrawing heterocycle, is anticipated to deactivate the vinyl group towards electrophilic attack compared to simple alkenes. This deactivation arises from the inductive and resonance effects of the heterocyclic core, which reduce the electron density of the carbon-carbon double bond.
Despite this deactivation, reactions with strong electrophiles are expected to proceed. For instance, halogenation with bromine (Br₂) or chlorine (Cl₂) would likely proceed through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion would lead to the formation of a di-halogenated ethyl substituent at the 5-position of the pyridazinone ring. The regioselectivity of this addition would be dictated by the electronic and steric factors of the intermediate.
Similarly, hydrohalogenation with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the vinyl group, and the halogen atom adds to the carbon adjacent to the pyridazinone ring. This regioselectivity is governed by the formation of the more stable carbocation intermediate, which would be stabilized by the adjacent heterocyclic ring, despite its electron-withdrawing nature.
Catalytic Hydrogenation and Hydrosilylation of the Vinyl Group
Catalytic Hydrogenation:
The vinyl group of this compound is susceptible to catalytic hydrogenation to yield the corresponding 5-ethylpyridazin-3(2H)-one. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. The mechanism involves the adsorption of both the vinylpyridazinone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond.
The general conditions for such hydrogenations are presented in the table below:
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) |
| 10% Pd/C | Methanol, Ethanol | 25-50 | 1-4 |
| 5% Pt/C | Acetic Acid | 25-60 | 1-4 |
| Raney Ni | Ethanol | 50-100 | 50-100 |
Hydrosilylation:
Hydrosilylation of the vinyl group offers a pathway to introduce silicon-containing moieties. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond, typically catalyzed by transition metal complexes, most commonly those of platinum (e.g., Karstedt's catalyst) or rhodium (e.g., Wilkinson's catalyst). The reaction generally proceeds via the Chalk-Harrod or the modified Chalk-Harrod mechanism, involving oxidative addition, migratory insertion, and reductive elimination steps. The regioselectivity of the addition (α- vs. β-adduct) is influenced by the choice of catalyst, silane, and reaction conditions.
Interplay between Pyridazinone Core and Vinyl Substituent Reactivity
The electronic nature of the pyridazinone core significantly influences the reactivity of the vinyl substituent. As an electron-deficient aromatic system, the pyridazinone ring reduces the nucleophilicity of the vinyl double bond. This deactivating effect makes electrophilic additions more challenging compared to electron-rich alkenes. Conversely, the pyridazinone ring can stabilize anionic intermediates that may form during certain nucleophilic addition reactions, although such reactions are less common for unactivated alkenes. The interplay is a crucial factor in predicting the outcome and feasibility of various transformations on the vinyl group.
Mechanistic Studies of Functional Group Interconversion on this compound
While specific mechanistic studies on functional group interconversions of the vinyl group on this compound are scarce, several transformations can be predicted based on established organic reactions. For example, the vinyl group could be converted into a carbonyl group through oxidative cleavage, using reagents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄). Hydroboration-oxidation would be expected to yield the corresponding primary alcohol in an anti-Markovnikov fashion. The mechanism of this two-step process involves the syn-addition of a borane (B79455) across the double bond, followed by oxidation with hydrogen peroxide in a basic medium.
Derivatization Strategies and Analogue Synthesis Based on 5 Vinylpyridazin 3 2h One Core
Functionalization of the Pyridazinone Nitrogen Atoms (N-alkylation, N-acylation)
The nitrogen atoms within the pyridazinone ring of 5-Vinylpyridazin-3(2H)-one are key sites for derivatization, allowing for the introduction of a variety of substituents that can significantly modulate the molecule's physicochemical and biological properties. N-alkylation and N-acylation are the most common strategies employed for this purpose.
N-alkylation reactions typically involve the treatment of the pyridazinone with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and regioselectivity. For instance, the N-alkylation of pyridazin-3-one intermediates has been successfully achieved by treatment with ethyl chloroacetate. rsc.org In related heterocyclic systems like imidazopyridines, alkylation with reagents such as 4-methoxybenzyl chloride is often carried out in the presence of anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). These conditions facilitate the deprotonation of the nitrogen atom, which then acts as a nucleophile to displace the halide from the alkylating agent.
N-acylation introduces an acyl group onto the pyridazinone nitrogen, typically by reacting the parent compound with an acyl chloride or anhydride. This functionalization can influence the electronic properties of the ring and provide a handle for further modifications. While specific examples for this compound are not extensively documented, the general principles of N-acylation of lactams are applicable.
These N-functionalization strategies are instrumental in creating libraries of diverse this compound derivatives. The introduced alkyl or acyl chains can be further functionalized to attach other molecules of interest, including pharmacophores or polymerizable groups.
Chemical Modifications of the Vinyl Group for Advanced Monomers and Ligands
The vinyl group at the C5 position of the pyridazinone ring is a versatile functional handle that can be transformed into a variety of other functionalities. This allows for the synthesis of advanced monomers for polymer synthesis and ligands for coordination chemistry.
Installation of Heteroatom Functionalities onto the Vinyl Group
The double bond of the vinyl group is susceptible to a range of electrophilic addition reactions, enabling the introduction of heteroatoms.
Epoxidation: The vinyl group can be converted to an epoxide ring using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups.
Dihydroxylation: The vinyl group can be dihydroxylated to form a vicinal diol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The resulting diols can serve as precursors for further modifications or as ligands for metal coordination.
Conversion of Vinyl Group to Other Unsaturated Linkers
The vinyl group can be elaborated into more complex unsaturated systems through various cross-coupling reactions. These transformations are pivotal for creating extended π-systems and for linking the pyridazinone core to other molecular fragments.
Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of the vinyl group with aryl or vinyl halides. taylorfrancis.commdpi.com This reaction is a powerful tool for forming new carbon-carbon bonds and for synthesizing styrenyl- or diene-substituted pyridazinones. Typical catalysts include palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in the presence of a phosphine (B1218219) ligand and a base such as triethylamine (B128534) (Et₃N).
Suzuki Coupling: While the vinyl group itself is not a typical substrate for Suzuki coupling, it can be first converted to a vinyl boronate ester. This intermediate can then participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex unsaturated structures. rsc.org
Olefin Metathesis: The vinyl group can participate in olefin metathesis reactions, such as cross-metathesis with other alkenes, to generate new, more substituted olefins. nih.govnih.gov This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), provides a route to diverse alkene-substituted pyridazinones.
These modifications of the vinyl group significantly expand the chemical space accessible from this compound, enabling the design and synthesis of tailored molecules for specific applications in materials science and medicinal chemistry.
Substitution Reactions on the Pyridazinone Ring System (C-H Activation, Halogenation)
Direct functionalization of the carbon-hydrogen (C-H) bonds on the pyridazinone ring represents an atom-economical and efficient strategy for introducing substituents. Additionally, halogenation of the ring provides a versatile handle for subsequent cross-coupling reactions.
C-H Activation has emerged as a powerful tool for the late-stage diversification of heterocyclic scaffolds. The pyridazinone moiety itself can act as an internal directing group, facilitating ortho-selective C-H functionalization. rsc.org Transition metal catalysts, particularly those based on palladium and rhodium, are commonly employed for these transformations. For example, rhodium(III)-catalyzed C-H activation has been used to construct fused pyridazine (B1198779) analogues from pyrazolidinone precursors. taylorfrancis.com This approach allows for the introduction of aryl, alkyl, or other functional groups directly onto the pyridazinone core, bypassing the need for pre-functionalized substrates.
Halogenation of the pyridazinone ring, typically chlorination or bromination, introduces a reactive handle for a wide range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. Electrophilic halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used. The regioselectivity of the halogenation is influenced by the electronic properties of the substituents already present on the ring. The presence of the vinyl group at the 5-position may direct halogenation to specific positions on the ring due to its electronic effects.
These substitution reactions on the pyridazinone ring provide a powerful means to synthesize a diverse array of polysubstituted pyridazinones, which are valuable intermediates for the development of new materials and biologically active compounds.
Synthesis of Pyridazinone-Based Polymer Architectures from this compound Monomers
The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of novel pyridazinone-containing polymers. These polymers can exhibit unique properties stemming from the incorporated heterocyclic units, such as specific thermal behavior, solubility characteristics, and potential for post-polymerization modification.
Homopolymerization and Copolymerization Studies
Homopolymerization of this compound can be initiated through various polymerization techniques, with free-radical polymerization being a common and straightforward method. flinders.edu.aunih.gov This typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and heating the monomer in a suitable solvent. The resulting homopolymer, poly(this compound), would feature pyridazinone moieties as pendant groups along the polymer backbone. The properties of the polymer, such as its molecular weight and polydispersity, can be controlled by adjusting the reaction conditions, including initiator concentration, temperature, and reaction time.
Copolymerization of this compound with other vinyl monomers offers a versatile approach to tailor the properties of the resulting polymer. By incorporating different comonomers, it is possible to modulate properties such as glass transition temperature (Tg), solubility, and mechanical strength. For example, copolymerization with common monomers like styrene (B11656) or methyl methacrylate (B99206) could lead to materials with a balance of properties from both monomer units. The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be employed to synthesize well-defined pyridazinone-based polymers with controlled molecular weights and narrow molecular weight distributions. ethz.chresearchgate.net These controlled polymerization methods would also enable the synthesis of more complex polymer architectures, such as block copolymers.
The development of pyridazinone-based polymers from this compound opens up new possibilities for creating functional materials with potential applications in areas such as drug delivery, specialty coatings, and advanced materials.
Block Copolymer and Graft Copolymer Synthesis
The synthesis of block and graft copolymers offers a powerful method to combine the distinct properties of different polymer chains into a single macromolecule. While direct studies on the synthesis of block and graft copolymers using this compound are not extensively documented in the provided search results, the principles of established polymerization techniques can be applied to this vinyl-functionalized monomer.
Block Copolymer Synthesis:
Block copolymers consist of two or more distinct homopolymer chains linked by covalent bonds. Their synthesis is typically achieved through living polymerization techniques, which allow for the sequential addition of different monomers. Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and anionic polymerization are well-suited for creating well-defined block copolymers.
For instance, a synthetic route analogous to the RAFT polymerization of 3-vinylpyridine (B15099) to create block copolymers with styrene could be envisioned for this compound. mdpi.comsemanticscholar.org This would involve the initial synthesis of a macro-RAFT agent from this compound, followed by the chain extension with a second monomer. The resulting block copolymer would possess segments with the distinct chemical and physical properties of each monomer unit.
Anionic polymerization is another robust method for synthesizing block copolymers with controlled molecular weights and narrow molecular weight distributions. d-nb.info A potential strategy would involve the sequential anionic polymerization of this compound with other anionically polymerizable monomers.
Graft Copolymer Synthesis:
Graft copolymers are comprised of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. There are three primary methods for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through". nih.gov
Grafting-from: In this approach, initiating sites are created along a polymer backbone, from which the graft chains are grown. For a this compound based system, a copolymer could first be synthesized containing the pyridazinone monomer, and then functional groups on the pyridazinone ring could be modified to act as initiation sites for the polymerization of a second monomer.
Grafting-onto: This method involves attaching pre-formed polymer chains to a polymer backbone. A polymer backbone containing reactive sites could be reacted with end-functionalized polymers of this compound.
Grafting-through: This technique utilizes the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. A macromonomer of this compound could be synthesized and subsequently copolymerized to form a graft copolymer.
The successful synthesis of both block and graft copolymers containing this compound would depend on the reactivity of the vinyl group and the compatibility of the pyridazinone functionality with the chosen polymerization conditions.
Network Polymers and Hydrogels Incorporating this compound Units
Network Polymers:
Network polymers are highly crosslinked materials that form a three-dimensional structure. The incorporation of this compound into a polymer network could introduce specific functionalities and properties. The vinyl group of the monomer can participate in crosslinking reactions. For example, copolymerization of this compound with a multifunctional crosslinking agent would lead to the formation of a network polymer. The properties of the resulting network, such as its mechanical strength and thermal stability, would be influenced by the concentration of the pyridazinone monomer and the crosslinking density. The development of interpenetrating triple network polymers, which exhibit enhanced strength and self-healing properties, represents an advanced strategy where a pyridazinone-containing polymer could potentially be incorporated as one of the networks. rsc.org
Hydrogels:
Hydrogels are a class of network polymers that can absorb and retain large amounts of water. The hydrophilic nature of the pyridazinone ring, with its nitrogen and oxygen atoms, suggests that polymers containing this compound could be suitable for hydrogel formation. The synthesis of hydrogels can be achieved through various crosslinking methods, including chemical and physical crosslinking. mdpi.commdpi.com
For a this compound based hydrogel, a copolymer could be synthesized with another hydrophilic monomer, and then crosslinked. Alternatively, the pyridazinone ring itself could be functionalized to participate in crosslinking reactions. The properties of the resulting hydrogel, such as its swelling ratio and mechanical properties, would be tunable by adjusting the monomer composition and crosslinking conditions.
Design and Synthesis of Advanced Scaffolds Featuring the this compound Moiety
The term "scaffold" in chemistry refers to the core structure of a molecule. The 3(2H)-pyridazinone ring system is recognized as a valuable scaffold in the design of biologically active compounds. rsc.orgnih.gov In the context of materials science, an advanced scaffold featuring the this compound moiety would involve using this core structure as a building block for more complex, functional architectures.
The design of such scaffolds would leverage the reactivity of both the vinyl group and the pyridazinone ring. For example, the vinyl group allows for the incorporation of the pyridazinone moiety into polymer chains, as discussed in the previous sections. The pyridazinone ring itself can be further functionalized at various positions to introduce other chemical groups, leading to multifunctional materials.
The synthesis of these advanced scaffolds could involve a combination of polymerization and organic synthesis techniques. For instance, a polymer or copolymer of this compound could be synthesized first, followed by post-polymerization modification of the pyridazinone rings to introduce specific functionalities. This approach would allow for the creation of materials with tailored properties for a wide range of applications, from drug delivery systems to advanced coatings and functional membranes.
Computational Chemistry and Theoretical Modeling of 5 Vinylpyridazin 3 2h One Systems
Reaction Mechanism Elucidation Using Computational Approaches
Transition State Identification and Energy Barrier Calculations for Key Reactions
A fundamental application of computational chemistry is the elucidation of reaction mechanisms by identifying transition states (TS) and calculating the associated energy barriers. For 5-Vinylpyridazin-3(2H)-one, key reactions include electrophilic additions to the vinyl group and cycloaddition reactions. Density Functional Theory (DFT) is a common method employed for this purpose.
The process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. This is typically achieved using optimization algorithms like the Berny algorithm. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational frequency calculation, corresponding to the motion along the reaction coordinate.
Once the TS is identified, the activation energy (energy barrier) can be calculated as the difference in energy between the transition state and the reactants. This value is crucial for predicting the reaction rate and understanding the feasibility of a chemical transformation under different conditions.
Table 1: Hypothetical Energy Barrier Calculation for Electrophilic Addition to the Vinyl Group of this compound
| Computational Method | Basis Set | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|---|
| B3LYP | 6-311++G(d,p) | -475.12345 | -475.08765 | 22.46 | -354.2 |
Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways
Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the reaction pathway from the transition state downhill to both the reactants and the products. The IRC path confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
Analyzing the IRC pathway provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and formation. This allows for a step-by-step visualization of the molecular transformation, offering deep insight into the reaction mechanism.
Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR, UV-Vis, IR)
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR. nih.govresearchgate.net These predicted shifts are often compared to experimental values to confirm molecular structures. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govscispace.com It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netscispace.com
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. nih.gov These computed frequencies correspond to the peaks in an infrared (IR) spectrum. Because theoretical calculations often overestimate vibrational frequencies, the results are typically scaled by a known factor to improve agreement with experimental data. nih.gov
Table 2: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Experimental Value | Predicted Value (Method) |
|---|---|---|---|
| ¹³C NMR | C=O Chemical Shift (ppm) | 160.5 | 159.8 (B3LYP/GIAO) |
| ¹H NMR | Vinyl H Chemical Shift (ppm) | 6.8 | 6.7 (B3LYP/GIAO) |
| UV-Vis | λ_max (nm) | 295 | 291 (TD-DFT) |
| IR | C=O Stretch (cm⁻¹) | 1670 | 1675 (B3LYP, scaled) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment, such as solvent molecules. nih.gov In these simulations, the motions of atoms are calculated over time by solving Newton's equations of motion. ijpras.com
For this compound, MD simulations can reveal:
Solvent Effects: How solvent molecules (e.g., water) arrange around the solute and how this solvation shell affects the molecule's conformation and reactivity. researchgate.netseattleu.edu
Thermodynamic Properties: Calculation of properties like binding free energy when interacting with other molecules or surfaces. nih.gov
These simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for obtaining accurate results. researchgate.net
Polymerization Simulation and Prediction of Polymer Properties from this compound Monomers
The vinyl group on this compound makes it a monomer candidate for polymerization. Computational simulations can model this process and predict the properties of the resulting polymer, which can guide experimental efforts. arxiv.orgresearchgate.net
Polymerization Simulation: Reactive molecular dynamics (RMD) or kinetic Monte Carlo methods can simulate the polymerization process itself, modeling chain initiation, propagation, and termination steps to understand the growth of polymer chains. mdpi.commdpi.com
Property Prediction: Once a polymer structure is modeled, computational methods can predict its macroscopic properties. dtic.mil Machine learning and deep learning algorithms are increasingly used to predict polymer properties from monomer structures. arxiv.org
Table 3: Polymer Properties Predictable from Monomer Simulations
| Property | Description | Computational Method |
|---|---|---|
| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a rigid to a more flexible state. | Atomistic MD Simulations |
| Density | Mass per unit volume of the polymer. | MD Simulations (NPT ensemble) |
| Solubility Parameter | Predicts miscibility with solvents and other polymers. | Atomistic MD Simulations |
| Mechanical Properties | Includes Young's modulus, bulk modulus, and shear modulus, indicating stiffness and resistance to deformation. | MD Simulations with applied strain |
QSAR and Cheminformatics Approaches for Structure-Reactivity Relationships in this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. actascientific.com These approaches are valuable for designing new analogues of this compound with desired properties. asianpubs.orgnih.gov
The general workflow for a QSAR study involves:
Data Set Generation: A series of this compound analogues with known activities is assembled.
Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). asianpubs.organnalsmedres.org DFT calculations are often used to obtain these parameters. asianpubs.org
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates the descriptors to the observed activity. asianpubs.organnalsmedres.org
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. actascientific.com
These models help identify which molecular features are most important for a given activity, providing a rational basis for the design of new, more potent or reactive compounds. nih.govnih.gov
Table 4: Example of Molecular Descriptors Used in QSAR Studies of Pyridazinone Analogues
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Electron-donating ability |
| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability |
| Electronic | Dipole Moment | Molecular polarity |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity/hydrophilicity |
| Steric | Molecular Volume | Size and shape of the molecule |
Exploration of Novel Material Science and Catalytic Applications for 5 Vinylpyridazin 3 2h One and Its Derivatives
Utilization in Polymer Science and Engineering
Despite the presence of a polymerizable vinyl group, dedicated research on the use of 5-Vinylpyridazin-3(2H)-one as a monomer or functional additive in polymer science and engineering is not readily found in the public domain.
Advanced Monomers for Specialty Polymers with Tailored Properties
No specific studies detailing the homopolymerization or copolymerization of this compound were identified. The synthesis of specialty polymers with properties tailored by the inclusion of this monomer, therefore, remains an unexplored area in the available literature. Research on other vinyl-containing heterocyclic monomers exists, but direct extrapolation to this specific compound is not possible without dedicated experimental data.
Integration into Polymer Matrices for Enhanced Functionality
Consistent with the lack of polymerization data, there is no available information on the integration of this compound into existing polymer matrices. Consequently, research on how this compound might enhance the functionality of materials—for instance, by altering thermal, mechanical, or optical properties—has not been publicly reported.
Applications in Responsive Polymers and Smart Materials (e.g., pH-sensitive, temperature-responsive)
The potential for the pyridazinone ring to impart stimuli-responsive behavior, such as pH or temperature sensitivity, to polymers is a scientifically interesting hypothesis. However, no studies were found that have synthesized polymers from this compound and tested their responsiveness to external stimuli. The development of smart materials based on this specific compound is not documented in the surveyed literature.
Potential as Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms within the pyridazinone ring suggest a potential for coordinating with metal ions. However, the application of this compound itself as a ligand in coordination chemistry and catalysis is not described in the available research.
Transition Metal Complexes with this compound Derived Ligands
There is a notable absence of published research on the synthesis and characterization of transition metal complexes specifically derived from this compound as a ligand. While the broader class of pyridazine-based ligands has been shown to form stable complexes with various transition metals, the specific coordination behavior of this vinyl-substituted variant has not been detailed.
Investigation of Catalytic Activity in Organic Transformations
Given the lack of information on the synthesis of its metal complexes, it follows that no investigations into the catalytic activity of such complexes in organic transformations have been reported. The potential for these hypothetical complexes to act as catalysts in reactions such as cross-coupling, oxidation, or reduction remains speculative and is not supported by current publicly available data.
Role in Supramolecular Chemistry and Self-Assembly Processes
The unique molecular architecture of this compound, featuring a π-deficient pyridazinone ring, a carbonyl group, two adjacent nitrogen atoms, and a reactive vinyl substituent, makes it a compelling candidate for applications in supramolecular chemistry and self-assembly. These processes are governed by non-covalent interactions, which dictate the spontaneous organization of molecules into larger, well-defined structures. nih.gov
The pyridazinone core is rich in functionalities that can participate in a variety of non-covalent interactions, which are fundamental to crystal engineering—the design and synthesis of solid-state structures with desired properties. The primary interactions involving the pyridazinone moiety include hydrogen bonding and π-π stacking. frontiersin.org The nitrogen atoms and the exocyclic carbonyl oxygen are potent hydrogen bond acceptors, allowing them to form robust and directional interactions with suitable donor molecules. nih.gov
Furthermore, the electron-deficient nature of the pyridazinone ring facilitates π-π stacking interactions, particularly with electron-rich aromatic systems. These interactions, though weaker than hydrogen bonds, are crucial in stabilizing the packing of molecules in a crystal lattice. mdpi.com The vinyl group, while primarily a site for covalent modification, can also engage in weaker C-H···π interactions. By strategically modifying the pyridazinone scaffold, it is possible to control these intermolecular forces to engineer crystals with specific topologies and physical characteristics. scholarsresearchlibrary.com
| Interaction Type | Participating Group on Pyridazinone Core | Potential Complementary Group |
| Hydrogen Bonding | Carbonyl Oxygen (C=O), Ring Nitrogens (N) | -OH, -NH2, -COOH groups |
| π-π Stacking | Pyridazinone Ring (π-deficient) | Electron-rich aromatic rings (e.g., benzene, phenol) |
| Dipole-Dipole | Polar pyridazinone ring (high dipole moment) | Other polar molecules |
| C-H···π | Vinyl Group (C-H bonds) | Aromatic rings |
The directional and specific nature of non-covalent interactions allows derivatives of this compound to self-assemble into highly ordered supramolecular structures. nih.gov Hydrogen bonds can guide the formation of one-dimensional chains or two-dimensional sheets, while π-π stacking can help organize these structures into three-dimensional arrays.
The interplay of these forces provides a powerful tool for bottom-up fabrication of functional materials. For instance, the self-assembly process can be influenced by solvent choice, temperature, and the introduction of complementary molecules that co-assemble with the pyridazinone derivatives. The vinyl group offers a unique handle for creating polymeric or cross-linked assemblies, where initial supramolecular organization can be locked in by subsequent polymerization, leading to robust, functional materials with long-range order.
Exploration in Organic Electronics and Photonics Research (e.g., optoelectronic materials, light-emitting materials)
While extensive research on this compound in organic electronics is still emerging, the inherent electronic properties of the pyridazinone core suggest significant potential in this field. Heterocyclic compounds are foundational to many optoelectronic materials due to their tunable electronic energy levels.
The pyridazinone ring is a π-deficient system, meaning it has a tendency to accept electrons. This characteristic makes it a suitable building block for several classes of organic electronic materials:
Electron-Transporting Materials: In devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells, materials with good electron affinity and mobility are required to transport electrons. The pyridazinone core could be incorporated into polymers or small molecules designed for this purpose.
Host Materials: In OLEDs, a host material forms a matrix for emissive guest molecules (dopants). The high triplet energy often associated with such heterocycles could make pyridazinone derivatives suitable hosts for phosphorescent emitters, preventing energy loss and enhancing device efficiency.
Luminescent Materials: By functionalizing the pyridazinone ring with electron-donating groups, it is possible to create "push-pull" chromophores. These molecules can exhibit intramolecular charge transfer (ICT), a phenomenon that is often associated with strong fluorescence and solvatochromism, where the color of the emitted light changes with solvent polarity. Such properties are desirable for light-emitting materials and environmental sensors.
The vinyl group on the 5-position is particularly advantageous as it provides a straightforward route to creating conjugated polymers. Polymerization of this monomer, or its copolymerization with other electronically active units, could yield materials with tailored band gaps and photophysical properties for applications in flexible displays, lighting, and photovoltaics.
Applications in Analytical Chemistry and Sensor Development (e.g., chemosensors, probes)
The structure of the pyridazinone ring, with its two adjacent nitrogen atoms and a nearby carbonyl group, forms an excellent chelation site for metal ions. This property has been exploited in the development of chemosensors—molecules that signal the presence of a specific analyte through a detectable change, such as in color (colorimetric) or fluorescence (fluorometric). mdpi.com
A prime example is the development of a rhodamine-pyridazine conjugate that functions as a highly selective and sensitive fluorescent probe for copper ions (Cu²+). nih.gov In this system, the pyridazine (B1198779) unit acts as the recognition site, or "receptor," for the Cu²+ ion. In the absence of copper, the sensor is in a non-fluorescent, spirolactam form. Upon binding Cu²+, a conformational change is induced, opening the spirolactam ring and "turning on" the bright fluorescence of the rhodamine fluorophore. This mechanism allows for the detection of Cu²+ at very low concentrations.
The general design principle for such a chemosensor involves linking the pyridazinone recognition unit to a signaling unit (fluorophore). The binding event modulates the electronic properties of the signaling unit, causing the observable response. The vinyl group on this compound could be used to anchor such sensors to solid supports like nanoparticles or test strips, facilitating the development of practical analytical devices for environmental monitoring or biological imaging. nih.gov
| Sensor Component | Role | Example Moiety |
| Recognition Unit | Binds selectively to the target analyte | Pyridazinone Core (for metal ions) |
| Signaling Unit | Produces a detectable optical signal | Rhodamine, Pyrene, other fluorophores |
| Linker | Covalently connects the two units | Varies based on synthesis |
Role in Agrochemical Research (focused on chemical synthesis and mechanistic aspects, not biological efficacy or safety)
The pyridazine and pyridazinone scaffolds are of significant interest in agrochemical research, serving as the core structure for numerous herbicides, insecticides, and fungicides. nih.govresearchgate.netnih.gov Their prevalence is due to the versatility of the heterocyclic ring, which can be readily functionalized to modulate biological activity and physicochemical properties. scholarsresearchlibrary.com
This compound is a valuable precursor, or starting material, for the synthesis of more complex agrochemical candidates. The molecule offers multiple reaction sites for structural elaboration:
The Vinyl Group: This is a highly versatile functional group. It can undergo Michael addition reactions, allowing the introduction of a wide range of substituents at the 4-position. It can also participate in cycloaddition reactions, such as the Diels-Alder reaction, to build complex polycyclic systems. Furthermore, the vinyl group can be polymerized to create macromolecules with potential applications in controlled-release formulations.
The Ring Nitrogens: The nitrogen at the 2-position (N2) can be alkylated or arylated, which is a common strategy in agrochemical design to modify the molecule's transport properties and target interactions.
The Ring Carbons: The carbon atoms of the pyridazinone ring can be substituted, often through halogenation followed by nucleophilic substitution, to introduce additional functional groups.
Through these synthetic transformations, a library of diverse derivatives can be generated from the single precursor, this compound. This synthetic flexibility allows chemists to systematically explore structure-activity relationships, optimizing the molecule to create active ingredients with advanced features tailored for specific agricultural challenges. researchgate.net
Development of Delivery Systems Utilizing this compound Polymers
There is currently no scientific literature available that describes the synthesis or utilization of polymers derived from this compound for the development of drug delivery systems. Research in the field of polymer-based drug delivery is extensive, with numerous monomers being explored for their ability to form biocompatible and biodegradable carriers. However, this compound has not been identified as a candidate monomer in these studies. Therefore, no data on its polymerization characteristics, drug loading capacity, release kinetics, or biocompatibility as a homopolymer or copolymer can be provided.
Development in Advanced Coatings and Adhesives
Similarly, a thorough search of scientific and industrial literature did not yield any information regarding the application of this compound or its polymers in the formulation of advanced coatings or adhesives. The development of novel polymers for coatings and adhesives is a dynamic area of research, focusing on properties such as durability, adhesion, chemical resistance, and environmental sustainability. There are no studies to suggest that poly(this compound) has been synthesized and evaluated for these or any other relevant performance characteristics. As a result, there are no research findings, comparative data, or performance tables to present on this topic.
Emerging Research Directions and Future Perspectives for 5 Vinylpyridazin 3 2h One Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. However, traditional batch synthesis methods often face challenges related to scalability, safety, and reaction efficiency. Flow chemistry, or continuous flow processing, has emerged as a powerful alternative that offers precise control over reaction parameters like temperature and pressure, leading to improved safety and efficiency.
The application of flow chemistry to the synthesis of 5-Vinylpyridazin-3(2H)-one and its derivatives could offer significant advantages. Performing reactions in a continuously flowing stream allows for better management of exothermic processes and the safe handling of hazardous reagents, which can be a concern in the synthesis of complex heterocycles. This technology facilitates a smoother transition from laboratory-scale synthesis to industrial production, bridging a common gap in pharmaceutical development. For instance, multi-step syntheses of complex heterocyclic scaffolds have been successfully implemented in continuous flow systems, significantly reducing reaction times compared to batch methods.
Complementing flow chemistry, automated synthesis platforms can dramatically accelerate the discovery of new this compound derivatives. These platforms integrate robotics and software to perform high-throughput experiments, enabling the rapid generation of compound libraries. By combining an automated synthesizer with pre-packaged reagent cartridges, researchers can execute a wide array of reactions, such as N-heterocycle formation, reductive amination, and cross-coupling reactions, with minimal manual intervention. This approach would allow for the systematic exploration of the structure-activity relationship (SAR) of this compound analogs by quickly synthesizing and purifying a diverse set of molecules for biological screening.
Table 1: Potential Applications of Modern Synthesis Technologies for this compound
| Technology | Key Advantages | Relevance to this compound |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved scalability, reduced reaction times. | Safer synthesis of the pyridazinone core, efficient functionalization of the vinyl group, and large-scale production of lead compounds. |
| Automated Synthesis | High-throughput library generation, increased speed and efficiency, reduced human error. | Rapid creation of a diverse library of derivatives for SAR studies and lead optimization. |
Bioconjugation Strategies and Bio-orthogonal Chemistry with this compound (focus on chemical methodology)
Bio-orthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. This field has provided powerful tools for labeling and tracking biomolecules in real-time within living systems. The vinyl group of this compound is an ideal functional handle for engaging in such chemical transformations.
A particularly promising bio-orthogonal reaction for this compound is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the vinyl group and a tetrazine. This reaction is known for its exceptionally fast kinetics and high selectivity, proceeding rapidly in aqueous media without the need for a catalyst. The vinyl group acts as the dienophile, reacting with the electron-poor tetrazine to form a stable conjugate. This methodology could be used to attach the 5-pyridazin-3(2H)-one moiety to proteins, nucleic acids, or other biomolecules that have been pre-tagged with a tetrazine reporter.
Another emerging strategy involves the use of vinylboronic acids (VBAs), which react efficiently with dipyridyl-s-tetrazines. While this compound is not a vinylboronic acid itself, this highlights the versatility of vinyl groups in bio-orthogonal chemistry. Furthermore, photo-inducible reactions, such as the 1,3-dipolar cycloaddition between tetrazoles and vinyl compounds, offer spatiotemporal control over the labeling process, allowing researchers to initiate the conjugation at a specific time and location with light.
The application of these methods would enable the use of this compound as a chemical probe. For example, if a derivative is found to bind to a specific cellular target, its vinyl group could be used to covalently link it to the target for identification, or to attach a fluorescent tag for imaging purposes.
Photo- and Electro-Chemical Transformations of this compound
Photochemistry and electrochemistry offer alternative methods for chemical synthesis that often proceed under mild conditions and can provide access to unique reactivity patterns not achievable through traditional thermal methods.
The vinyl group in this compound is a prime substrate for photochemical reactions. For instance, photochemical [2+2] cycloadditions could be explored. Such reactions, often initiated by visible light in the presence of a photocatalyst, could be used to react the vinyl group with other alkenes to form cyclobutane-containing structures, thereby expanding the structural diversity of pyridazinone derivatives. Asymmetric photochemistry could introduce stereocontrol into these transformations. Additionally, the photolysis of vinyl-substituted compounds can lead to the formation of reactive intermediates like vinyl cations, which can undergo subsequent intramolecular reactions to form complex heterocyclic systems.
Electrosynthesis provides a green and efficient way to conduct redox reactions, as it uses electrons as the primary reagent. The pyridazinone ring system and the vinyl group are both potentially electroactive. Cyclic voltammetry studies could be used to determine the oxidation and reduction potentials of this compound, providing insight into its electronic properties. Preparative electrosynthesis could then be employed for selective transformations. For example, controlled oxidation might lead to the formation of epoxides or other oxygenated derivatives at the vinyl group, while reduction could saturate the double bond. Electrochemical methods can mimic Phase I drug metabolism, making them a valuable tool for synthesizing potential metabolites of pyridazinone-based drug candidates.
Development of Sustainable Synthesis Routes and Biocatalytic Approaches
Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. Developing sustainable routes to this compound and its analogs is a key future direction. This involves using renewable starting materials, employing greener solvents, and utilizing catalytic methods to improve atom economy.
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach to synthesizing N-heterocyclic compounds. Enzymes such as transaminases have been used in the synthesis of various nitrogen-containing rings under mild reaction conditions. It is conceivable that a biocatalytic route could be developed for the synthesis of the pyridazinone core or for the enantioselective functionalization of the this compound molecule. This approach would offer high levels of selectivity and reduce the need for protecting groups and harsh reagents.
Other green chemistry technologies that could be applied include microwave-assisted and ultrasound-assisted synthesis. These methods can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating.
Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Properties
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. Machine learning (ML) models can be trained on large datasets of chemical reactions to predict outcomes, such as yield and regioselectivity, with high accuracy.
For this compound, which has multiple potentially reactive sites (the vinyl group, the N-H bond, and various positions on the ring), predicting the outcome of a given reaction can be challenging. ML models could be employed to predict the regioselectivity of functionalization reactions. For example, a model could predict whether an electrophile would react at the vinyl double bond or at a nitrogen atom on the pyridazinone ring under specific conditions. This predictive power would save significant experimental time and resources by allowing chemists to focus on the most promising reaction pathways.
Furthermore, AI can be used to predict the physicochemical and biological properties of novel this compound derivatives before they are even synthesized. By training models on existing data for pyridazinone-containing compounds, it may be possible to forecast properties like solubility, metabolic stability, and potential biological activities, thereby guiding the design of new molecules with improved therapeutic potential.
Table 2: Potential Applications of Machine Learning in this compound Research
| ML Application | Description | Potential Impact |
|---|---|---|
| Reactivity Prediction | Predicts the most likely site of reaction (regioselectivity) and the outcome of chemical transformations. | Accelerates synthetic route design and minimizes trial-and-error experimentation. |
| Property Prediction | Forecasts physicochemical properties (e.g., solubility) and biological activities of virtual compounds. | Guides the design of new derivatives with desired therapeutic profiles. |
| De Novo Design | Generates novel molecular structures optimized for specific properties or biological targets. | Proposes new, synthetically accessible this compound analogs with high potential. |
Challenges and Opportunities in Scaling Up Research and Development of this compound Derived Materials
Transitioning a promising compound from laboratory-scale research to larger-scale production for advanced testing or commercial use presents numerous challenges. These include issues with heat and mass transfer, reaction kinetics, and the safe handling of reagents and intermediates. For derivatives of this compound, the stability of the molecule under prolonged reaction times or at elevated temperatures required for scale-up would need to be carefully evaluated. The potential for polymerization of the vinyl group could also be a significant challenge during synthesis and purification.
However, these challenges create opportunities for innovation. The implementation of flow chemistry, as discussed in section 8.1, is a major opportunity to overcome many scale-up hurdles. Continuous processing allows for excellent control over reaction conditions, minimizing the formation of byproducts and ensuring consistent product quality, which is crucial for pharmaceutical applications. The smaller reactor volumes in flow systems also mitigate the safety risks associated with highly exothermic reactions or unstable intermediates.
Another opportunity lies in the development of robust purification methods suitable for large-scale production. Techniques such as continuous crystallization or automated chromatography could be integrated into a flow process to streamline the entire manufacturing workflow from synthesis to the final, purified active pharmaceutical ingredient (API).
Interdisciplinary Research Avenues Involving this compound Chemistry
The unique structure of this compound, combining a biologically active pyridazinone core with a versatile vinyl handle, makes it an attractive scaffold for a wide range of interdisciplinary applications.
Medicinal Chemistry and Chemical Biology: The pyridazinone nucleus is a "privileged scaffold" found in compounds with anti-inflammatory, anticancer, and cardiovascular properties. The vinyl group provides a site for late-stage functionalization, allowing for the fine-tuning of pharmacological properties or the attachment of probes for target identification studies using the bio-orthogonal methods described in section 8.2.
Materials Science and Polymer Chemistry: The vinyl group is a polymerizable functional group. This opens the possibility of creating novel polymers and materials where the pyridazinone moiety is incorporated into the polymer backbone or as a pendant group. These materials could have interesting properties, such as specific thermal, optical, or biological recognition capabilities, depending on the nature of the pyridazinone derivative.
Agrochemicals: Nitrogen-containing heterocycles are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The synthesis of libraries of this compound derivatives and their screening for agrochemical activity represents another promising research avenue.
Radiochemistry: The pyridazinone scaffold has been explored for the development of radiotracers for applications like positron emission tomography (PET) imaging. The vinyl group could serve as a site for the introduction of a radiolabel, enabling the development of new imaging agents based on the this compound core.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyridazin-3(2H)-one derivatives?
- Methodological Answer : Pyridazin-3(2H)-one derivatives are typically synthesized via multi-step organic reactions. For example, condensation reactions using precursors like substituted hydrazines and α,β-unsaturated carbonyl compounds are common. Ligand preparation often involves converting 2D structures to 3D using tools like MarvinSketch, followed by optimization with software such as ChemDraw Professional . Key steps include purification via recrystallization or chromatography to isolate high-purity products. Structural confirmation is achieved through NMR, IR, and mass spectrometry.
Q. How is molecular docking utilized to predict the bioactivity of pyridazinone derivatives against microbial targets?
- Methodological Answer : Molecular docking involves preparing protein structures (e.g., PDB IDs 5TZ1, 1JXA, 1OJ0) by removing water molecules and co-crystallized ligands using tools like Discovery Studio . Ligands are optimized for 3D conformation and energy minimization. Docking software (e.g., PyRx, AutoDock) evaluates binding poses by calculating binding affinity scores based on van der Waals forces, electrostatic interactions, and hydrogen bonding. For example, compounds like 3a5 and 3d6 showed high antifungal affinity via hydrogen bonding with Ser166A and Thr199A residues in PDB 5TZ1 .
Advanced Research Questions
Q. How can contradictions in binding affinity data across different protein targets be resolved?
- Methodological Answer : Discrepancies arise due to protein flexibility, ligand stereochemistry, or scoring function limitations. Strategies include:
- Ensemble Docking : Use multiple protein conformations (e.g., induced-fit models) to account for receptor flexibility .
- Interaction Analysis : Identify key residues (e.g., hydrophobic pockets or catalytic sites) via tools like LigPlot+. For instance, compound 3d6 showed strong antiparasitic activity in PDB 1OJ0 due to interactions with Leu192A, but weaker antibacterial binding in 1JXA .
- Free Energy Calculations : Apply MM/GBSA or MM/PBSA to refine affinity predictions beyond docking scores .
Q. What role do QSAR models play in optimizing pyridazinone derivatives for antimicrobial activity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and electronic parameters to correlate structural features with bioactivity. For example, electron-donating groups (e.g., methoxy or vinyl substituents) enhance antifungal activity by improving hydrogen bonding and π-π stacking . Validation involves split-data testing (training vs. test sets) and cross-validation (e.g., leave-one-out) to ensure robustness.
Q. What challenges arise in virtual screening of pyridazinones targeting multi-drug-resistant pathogens?
- Methodological Answer : Key challenges include:
- Conformational Sampling : Balancing computational cost and accuracy when handling flexible ligands (e.g., vinyl substituents) .
- Off-Target Effects : Use pharmacophore filtering to exclude compounds with affinity for non-target proteins (e.g., human kinases).
- Experimental Validation : Prioritize compounds with docking scores ≤−8.0 kcal/mol (e.g., 3a5: −9.2 kcal/mol vs. fluconazole: −7.5 kcal/mol) for in vitro MIC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
